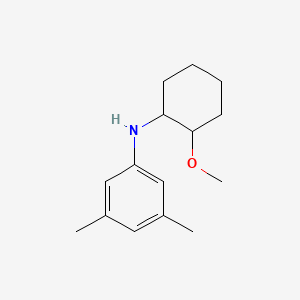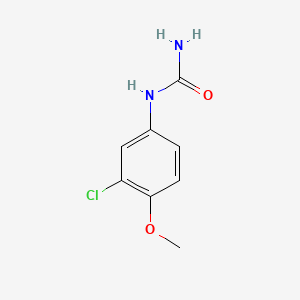![molecular formula C17H17FN2O3 B12488060 N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B12488060.png)
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxybenzamide moiety, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with ethylenediamine to form the intermediate N-(2-aminoethyl)-4-fluorobenzamide.
Coupling Reaction: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-hydroxybenzamide.
Reduction: Formation of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzyl alcohol.
Substitution: Formation of N-(2-{[(4-substituted phenyl)carbonyl]amino}ethyl)-3-methoxybenzamide.
Scientific Research Applications
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbonyl and amide groups can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of specific enzymes or receptors, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide
- N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide
- N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-3-methoxybenzamide
Uniqueness
N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-methoxybenzamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17FN2O3 |
|---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-4-2-3-13(11-15)17(22)20-10-9-19-16(21)12-5-7-14(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
UDSZFHMSXNDQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(pyridin-4-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12487978.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12487981.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]benzenesulfonohydrazide](/img/structure/B12487987.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B12487990.png)
![4-Methyl-6-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12488006.png)
![2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488008.png)
![2,2,2-trichloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B12488020.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12488033.png)
![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12488034.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-1,2-dihydroisoquinoline](/img/structure/B12488039.png)
![N-(3,5-dichlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B12488043.png)
![2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B12488045.png)
